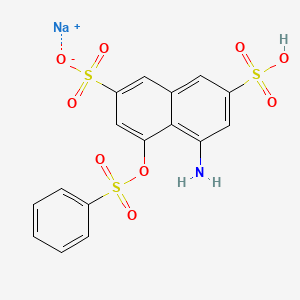
2,3-Bis(4-(2-(diethylamino)ethoxy)phenyl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis(4-(2-(diethylamino)ethoxy)phenyl)acrylonitrile is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of two diethylaminoethoxy groups attached to phenyl rings, which are further connected to an acrylonitrile moiety. It is used in various scientific research applications due to its versatile chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(4-(2-(diethylamino)ethoxy)phenyl)acrylonitrile typically involves the reaction of 4-(2-(diethylamino)ethoxy)benzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the acrylonitrile derivative. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis(4-(2-(diethylamino)ethoxy)phenyl)acrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,3-Bis(4-(2-(diethylamino)ethoxy)phenyl)acrylonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2,3-Bis(4-(2-(diethylamino)ethoxy)phenyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The diethylaminoethoxy groups can form hydrogen bonds or electrostatic interactions with target molecules, leading to modulation of their activity. The acrylonitrile moiety can participate in covalent bonding with nucleophilic sites on proteins or other biomolecules, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Diethylamino)ethoxy]ethanol: Shares the diethylaminoethoxy functional group but lacks the acrylonitrile moiety.
Diethylhexyl butamido triazone: Contains diethylamino groups but has a different core structure.
Poly{[2,5-bis(2-(N,N-diethylamino)ethoxy)-1,4-phenylene]-alt-1,4-phenylene}: A polymer with similar diethylaminoethoxy groups but in a polymeric form.
Uniqueness
2,3-Bis(4-(2-(diethylamino)ethoxy)phenyl)acrylonitrile is unique due to the presence of both diethylaminoethoxy groups and an acrylonitrile moiety, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2052-75-7 |
|---|---|
Molecular Formula |
C27H37N3O2 |
Molecular Weight |
435.6 g/mol |
IUPAC Name |
(Z)-2,3-bis[4-[2-(diethylamino)ethoxy]phenyl]prop-2-enenitrile |
InChI |
InChI=1S/C27H37N3O2/c1-5-29(6-2)17-19-31-26-13-9-23(10-14-26)21-25(22-28)24-11-15-27(16-12-24)32-20-18-30(7-3)8-4/h9-16,21H,5-8,17-20H2,1-4H3/b25-21+ |
InChI Key |
IXALFAKDQLWUOL-NJNXFGOHSA-N |
Isomeric SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)OCCN(CC)CC |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)OCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


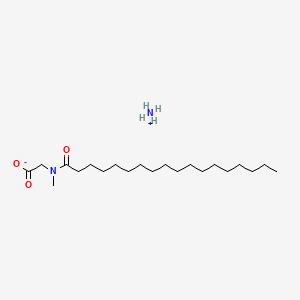
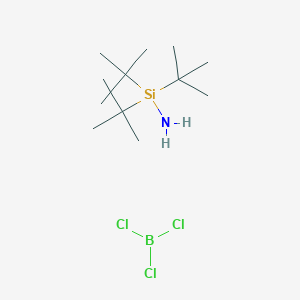
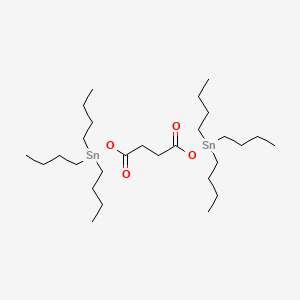
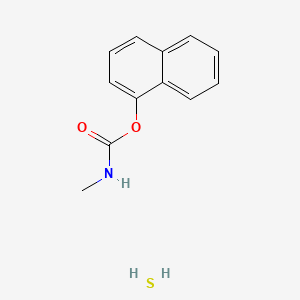

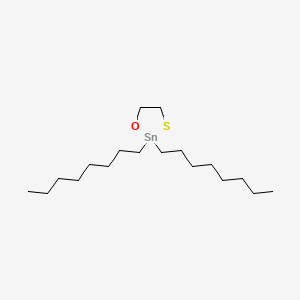
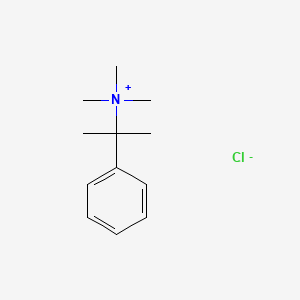
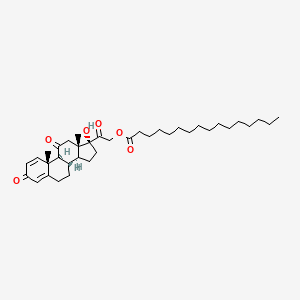

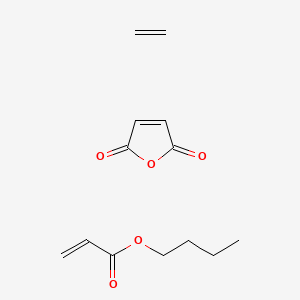
![[4-Allyl-2-methoxyphenoxy]dimethoxymethylsilane](/img/structure/B12674100.png)
![N-(2,6-Dimethylphenyl)-2-methoxy-N-[2-(methoxyimino)ethyl]acetamide](/img/structure/B12674111.png)

